4-Thiomorpholinoaniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Thiomorpholinoaniline involves a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . The resulting compound, 4-(4-nitrophenyl)thiomorpholine, is then reduced to form 4-Thiomorpholinoaniline . This compound is a useful building block in medicinal chemistry .Molecular Structure Analysis

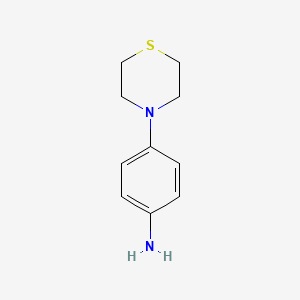

The crystal and molecular structures of the precursor compound, 4-(4-nitrophenyl)thiomorpholine, have been characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .Chemical Reactions Analysis

The chemical reactions involving 4-Thiomorpholinoaniline primarily include its formation from the reduction of the nitro group in 4-(4-nitrophenyl)thiomorpholine . This compound can then be used as a building block in amide-coupling reactions .Applications De Recherche Scientifique

Antidiabetic Drug Development

4-Thiomorpholinoaniline: is utilized in the synthesis of antidiabetic drugs. Its incorporation into drug molecules aims to enhance lipophilicity and metabolic stability. The thiomorpholine moiety serves as a metabolically soft spot, which can be easily oxidized, potentially leading to drugs with a favorable pharmacokinetic profile .

Antimigraine Agents

In the realm of antimigraine medications, 4-Thiomorpholinoaniline acts as a precursor for compounds that target the pathophysiological pathways of migraines. Its structural attributes contribute to the development of drugs that can alleviate migraine symptoms effectively .

Kinase Inhibitors

The compound finds application in the creation of kinase inhibitors. Kinases are enzymes that play a pivotal role in various cellular processes, and their inhibition can be therapeutic in conditions like cancer4-Thiomorpholinoaniline provides a structural framework for developing these inhibitors .

Reverse Transcriptase Inhibitors

In the fight against viral diseases, reverse transcriptase inhibitors are crucial4-Thiomorpholinoaniline is involved in synthesizing these inhibitors, which are essential in the treatment of retroviral infections, including HIV .

Antibiotic Agents

The structural versatility of 4-Thiomorpholinoaniline allows it to be a precursor in the synthesis of antibiotic agents. These agents can combat bacterial infections, with the potential for the compound to contribute to the development of new classes of antibiotics .

Antifungal Agents

4-Thiomorpholinoaniline: is also a building block in the development of antifungal agents. Its chemical structure can be tailored to disrupt fungal cell walls or inhibit critical enzymes within fungal cells, providing a pathway to novel antifungal therapies .

Antimycobacterial Agents

This compound is instrumental in creating antimycobacterial agents, which are used to treat infections like tuberculosis. The thiomorpholine ring in 4-Thiomorpholinoaniline can be modified to target mycobacterial cells selectively .

Medicinal Chemistry Research

Beyond specific drug categories, 4-Thiomorpholinoaniline is a valuable asset in medicinal chemistry research. It serves as a versatile building block for synthesizing a wide array of bioactive molecules, aiding in the discovery of new therapeutic agents .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Thiomorpholinoaniline is a derivative of 4-(4-nitrophenyl)thiomorpholine . It is primarily used as a building block in medicinal chemistry . .

Mode of Action

It is known that the thiomorpholine group in the compound serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation . This suggests that the compound may interact with its targets in a lipophilic manner, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

Biochemical Pathways

Given its use as a building block in medicinal chemistry, it is likely involved in various biochemical reactions depending on the specific context of its use .

Pharmacokinetics

The presence of the sulfur atom in the thiomorpholine group, which increases the lipophilicity of the compound, may enhance its bioavailability .

Propriétés

IUPAC Name |

4-thiomorpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXQMUUSQGCLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444686 | |

| Record name | 4-Thiomorpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thiomorpholinoaniline | |

CAS RN |

22589-35-1 | |

| Record name | 4-Thiomorpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the crystal structure of 4-(4-nitrophenyl)thiomorpholine relevant, even though 4-thiomorpholinoaniline is the actual compound of interest in medicinal chemistry?

A1: Understanding the crystal structure of precursors like 4-(4-nitrophenyl)thiomorpholine provides valuable insights into the potential reactivity and structural features of the final compound, 4-thiomorpholinoaniline []. For example, the study found that 4-(4-nitrophenyl)thiomorpholine adopts a specific conformation in its crystal structure, influenced by weak hydrogen bonding and aromatic stacking interactions []. This information can help predict how 4-thiomorpholinoaniline might interact with other molecules, including potential drug targets.

Q2: How does the structure of 4-(4-nitrophenyl)thiomorpholine in the solid state differ from its morpholine analog?

A2: The research highlights a significant difference between the solid-state structures of 4-(4-nitrophenyl)thiomorpholine and its morpholine counterpart. The presence of the sulfur atom in the thiomorpholine ring leads to the formation of centrosymmetric dimers through C–H···O weak hydrogen bonds, involving methylene groups adjacent to the sulfur and face-to-face aromatic stacking []. This type of interaction is absent in the morpholine analog, demonstrating how subtle changes in structure can significantly impact intermolecular interactions and solid-state packing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.